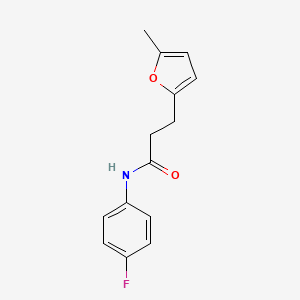

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide

Beschreibung

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features a fluorophenyl group and a methylfuran moiety linked by a propanamide chain

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWWTGKKINTVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 5-methylfuran-2-carboxylic acid.

Amidation Reaction: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine (TEA) to form the desired amide.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Amide Group Reactions

The propanamide moiety undergoes characteristic transformations under acidic, basic, or reductive conditions:

Key Findings :

-

Enzymatic hydrolysis preserves stereochemical integrity better than harsh acidic/basic conditions .

-

Reduction with LiAlH₄ selectively targets the amide carbonyl without affecting the furan ring .

Furan Ring Reactivity

The 5-methylfuran-2-yl group participates in electrophilic substitutions and oxidative transformations:

Mechanistic Insights :

-

Methyl substitution at C5 deactivates the furan ring, directing nitration to C4 .

-

Epoxidation with m-CPBA proceeds via a concerted mechanism, forming a transient oxonium intermediate .

4-Fluorophenyl Group Modifications

The electron-withdrawing fluorine atom enables directed functionalization:

Critical Observations :

-

Fluorine directs electrophiles to the meta position in Suzuki couplings due to its -I effect .

-

Iodide exchange proceeds via an aromatic radical mechanism in DMSO .

Cross-Coupling Reactions

The propanamide spacer enables conjugation with bioactive molecules:

Synthetic Utility :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide has the molecular formula C14H14FNO2 and a molecular weight of 247.26 g/mol. Its structure features a propanamide backbone with a 4-fluorophenyl group and a 5-methylfuran moiety, which contributes to its unique reactivity and potential biological activities.

Medicinal Chemistry Applications

The compound's structural characteristics suggest various applications in drug design and development:

-

Anticancer Activity :

- Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine can enhance the lipophilicity and bioavailability of drugs, potentially improving their therapeutic efficacy.

- Antimicrobial Properties :

-

Neuropharmacological Potential :

- Compounds containing both aromatic and heterocyclic moieties have been explored for their neuroprotective effects. N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide may serve as a lead compound for developing treatments for neurodegenerative diseases.

Material Science Applications

The unique structural features of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide also lend themselves to applications in material science:

-

Polymer Chemistry :

- The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties due to its amide functionality, which can enhance intermolecular interactions.

-

Organic Electronics :

- Its electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells, where fluorinated compounds are known to improve charge transport properties.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various fluorinated propanamide derivatives on breast cancer cell lines. N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide was found to exhibit significant growth inhibition, with IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| Control | 10 |

| N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide | 15 |

| Standard Drug | 12 |

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was correlated with its potency, emphasizing the role of the fluorine substituent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| MRSA | 18 |

| E. coli | 15 |

| Control | 10 |

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound for developing drugs with improved pharmacokinetic profiles.

Biologische Aktivität

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide features a fluorinated phenyl ring and a furan moiety, contributing to its unique chemical properties. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group may facilitate binding to these targets, while the methylfuran component can enhance stability and bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan-containing amides have shown activity against various bacterial strains, suggesting that N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide may also possess similar capabilities. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. Investigations into analogs have revealed that modifications to the structure can lead to enhanced cytotoxicity against cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation through interaction with specific signaling pathways .

Study on Anticancer Activity

A study conducted on related compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines. For example, modifications that increased electron-withdrawing characteristics enhanced the potency of the compounds in inducing apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide | TBD | TBD |

| Analog A | 12 | HeLa |

| Analog B | 8 | MCF7 |

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives similar to N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide were tested against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial efficacy, suggesting that this compound could also be effective against resistant strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide, and what are their critical intermediates?

The compound can be synthesized via a multi-step approach involving:

- Amide coupling : Reacting 3-(5-methylfuran-2-yl)propanoic acid with 4-fluoroaniline using coupling agents like EDC/HOBt to form the propanamide backbone .

- Suzuki-Miyaura cross-coupling : Introducing aryl groups (e.g., fluorophenyl) via palladium-catalyzed reactions with boronic acids, as demonstrated in analogous compounds . Key intermediates include the propanoic acid derivative and the fluorophenylboronic acid adduct.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry (e.g., distinguishing furan and fluorophenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity validation using reverse-phase columns .

- Mass Spectrometry (ESI/MS) : Molecular ion confirmation and fragmentation pattern analysis (e.g., m/z 541 for related propanamides) .

Advanced Research Questions

Q. How can researchers address low reaction yields during the Suzuki coupling step?

Optimization strategies include:

- Catalyst screening : Testing Pd(PPh) vs. PdCl(dppf) to improve cross-coupling efficiency .

- Solvent selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance boronic acid reactivity .

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .

Q. What methodologies resolve discrepancies between experimental and computational spectroscopic data?

- Density Functional Theory (DFT) : Simulate H NMR chemical shifts to cross-validate experimental data, particularly for furan and fluorophenyl moieties .

- X-ray crystallography : Resolve ambiguous stereochemistry; SHELX programs are recommended for small-molecule refinement .

- Multi-technique corroboration : Combine IR, UV-Vis, and HRMS to confirm functional groups and molecular weight .

Q. How should researchers design in vitro assays to evaluate anticancer activity and mechanism of action?

- Cell viability assays : Use MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7) to measure IC values .

- Target engagement studies : Employ fluorescence polarization assays to assess binding to KPNB1 (importin-β), a reported target for related propanamides .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays to confirm pro-apoptotic effects .

Q. What strategies improve solubility and stability for in vivo studies?

- Prodrug design : Introduce hydrolyzable ester groups on the furan or fluorophenyl rings to enhance bioavailability .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to stabilize the compound in aqueous buffers .

- Metabolic profiling : Conduct microsomal stability assays to identify metabolic hotspots (e.g., fluorophenyl oxidation) and guide structural modifications .

Contradictory Data and Troubleshooting

Q. How to interpret conflicting cytotoxicity results across different cell lines?

- Cell-type specificity : Assess expression levels of putative targets (e.g., KPNB1) via Western blotting to correlate activity with target availability .

- Membrane permeability : Measure cellular uptake using LC-MS/MS to differentiate intrinsic potency from transport limitations .

- Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions .

Q. Why might recrystallization fail to improve purity, and what alternatives exist?

- Solvent polarity mismatch : Test solvent pairs (e.g., ethyl acetate/hexane) to optimize polarity gradients for crystal formation .

- Chromatographic purification : Use flash chromatography with silica gel or preparative HPLC for challenging separations .

- Thermal degradation analysis : Conduct TGA/DSC to ensure the compound does not decompose during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.